molecular formula C12H17NS B13289914 N-cyclopentyl-4-(methylsulfanyl)aniline

N-cyclopentyl-4-(methylsulfanyl)aniline

Cat. No.: B13289914
M. Wt: 207.34 g/mol
InChI Key: FCFKPWLVVYNJCC-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(methylsulfanyl)aniline is an organic compound with the molecular formula C12H17NS It is characterized by a cyclopentyl group attached to the nitrogen atom and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-(methylsulfanyl)aniline with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid

    Substitution: Nitric acid, halogens (e.g., bromine, chlorine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-cyclopentyl-4-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(methylsulfanyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-(methylthio)aniline
  • N-cyclopentyl-4-(ethylsulfanyl)aniline
  • N-cyclopentyl-4-(methylsulfinyl)aniline

Uniqueness

N-cyclopentyl-4-(methylsulfanyl)aniline is unique due to the presence of both the cyclopentyl and methylsulfanyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-cyclopentyl-4-methylsulfanylaniline

InChI

InChI=1S/C12H17NS/c1-14-12-8-6-11(7-9-12)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3

InChI Key

FCFKPWLVVYNJCC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC2CCCC2

Origin of Product

United States

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